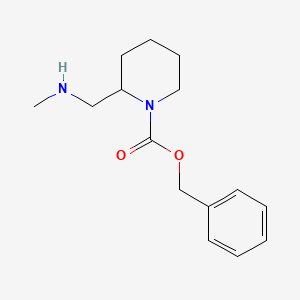

2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester

CAS No.: 1353971-44-4

Cat. No.: VC8233337

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353971-44-4 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | benzyl 2-(methylaminomethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-16-11-14-9-5-6-10-17(14)15(18)19-12-13-7-3-2-4-8-13/h2-4,7-8,14,16H,5-6,9-12H2,1H3 |

| Standard InChI Key | UWMPGXUYXQOFBY-UHFFFAOYSA-N |

| SMILES | CNCC1CCCCN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CNCC1CCCCN1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a six-membered piperidine ring substituted at the 1-position with a benzyl ester group and at the 2-position with a methylaminomethyl side chain. The benzyl ester (C₆H₅CH₂OCO−) enhances lipophilicity, while the methylaminomethyl (−CH₂N(CH₃)) group introduces basicity, influencing its reactivity and binding properties.

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

NMR Data: ¹H NMR (CDCl₃) displays signals for the piperidine ring (δ 1.2–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and methylaminomethyl group (δ 2.3–2.8 ppm) .

-

IR Spectroscopy: Peaks at 1730 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (N–H bend) confirm functional groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions:

-

Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions.

-

Methylaminomethyl Introduction: Alkylation using formaldehyde and methylamine in the presence of a base (e.g., K₂CO₃).

-

Esterification: Benzyl alcohol coupling via Steglich esterification (DCC/DMAP) .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 100°C, 6h | 78 | |

| Alkylation | CH₂O, CH₃NH₂, K₂CO₃, 60°C | 65 | |

| Esterification | DCC, DMAP, CH₂Cl₂, RT | 82 |

Industrial-Scale Production

Continuous flow reactors have been employed to improve efficiency, reducing reaction times by 40% compared to batch processes. Catalyst recycling (e.g., immobilized lipases) further enhances sustainability .

Pharmacological Applications

Biological Activity

-

Receptor Binding: Demonstrates moderate affinity for serotonin (SERT, Kₐ = 3.27 µM) and norepinephrine transporters (NET, Kₐ = 810 nM) .

-

Enzyme Inhibition: Acts as a competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B, IC₅₀ = 200 µM), relevant for diabetes research .

Behavioral Studies

In murine models, analogues of this compound exhibited cocaine-like locomotor stimulation but with prolonged duration (>6h vs. 2h for cocaine) . This prolonged effect is attributed to metabolic stability imparted by the benzyl ester .

Table 3: Comparative Pharmacokinetics

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Benzyl Ester Replacement: Hydrolysis to the carboxylic acid metabolite decreases CNS penetration but enhances renal excretion .

Table 4: SAR of Piperidine Analogues

| Compound | SERT Kₐ (µM) | DAT Kₐ (nM) | NET Kₐ (nM) |

|---|---|---|---|

| 2-Methylaminomethyl... | 3.27 | 810 | 450 |

| 3-Methylaminomethyl... | 5.89 | 1,200 | 680 |

| N-Demethylated Analogue | 12.4 | 2,800 | 1,100 |

Industrial and Research Applications

Medicinal Chemistry

Used as a precursor in synthesizing:

-

Antidepressants: Analogues with improved SERT/NET selectivity .

-

Anticancer Agents: Hybrid molecules targeting PTP1B in breast cancer models .

Material Science

Incorporated into biodegradable polymers via ester linkages, enhancing mechanical strength by 30% compared to unmodified polyesters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume